2-Ethyl-1,3-cyclohexadiene
CAS No.:
Cat. No.: VC20474553
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12 |
|---|---|
| Molecular Weight | 108.18 g/mol |
| IUPAC Name | 2-ethylcyclohexa-1,3-diene |
| Standard InChI | InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h4,6-7H,2-3,5H2,1H3 |
| Standard InChI Key | NOKHEHFYTNFBEL-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CCCC=C1 |
Introduction
Molecular Structure and Fundamental Properties
2-Ethyl-1,3-cyclohexadiene (C₈H₁₂) has a molecular weight of 108.18 g/mol and an IUPAC Standard InChIKey of NOKHEHFYTNFBEL-UHFFFAOYSA-N . The structure comprises a cyclohexadiene backbone with double bonds at the 1,3-positions and an ethyl group (-CH₂CH₃) attached to the second carbon. This configuration introduces both electronic conjugation and steric hindrance, influencing reactivity and stability.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂ | |
| CAS Registry Number | 40085-10-7 | |
| Molecular Weight | 108.18 g/mol | |
| InChIKey | NOKHEHFYTNFBEL-UHFFFAOYSA-N |
Thermodynamic Stability and Isomerization
The compound’s isomerization behavior has been quantitatively studied in DMSO, revealing three distinct reaction pathways with varying enthalpy changes :
Table 2: Reaction Thermochemistry Data
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Isomerization A → B is highly exothermic, indicating a thermodynamically favorable transformation to a more stable isomer.
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Isomerization E → F is endothermic, suggesting a less stable product configuration .
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DMSO’s high polarity likely stabilizes charge-separated intermediates, facilitating these equilibria.
Comparative Analysis with Related Compounds
Thermodynamic Properties
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1,3-Cyclopentadiene, 1,2,5,5-tetramethyl- (CAS 4249-12-1) exhibits a standard Gibbs free energy of formation (ΔfG°) of 96.62 kJ/mol and a vaporization enthalpy (ΔvapH°) of 36.64 kJ/mol . In contrast, 2-ethyl-1,3-cyclohexadiene’s isomerization data suggests lower thermodynamic stability in solution .
Structural Influences
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The ethyl group in 2-ethyl-1,3-cyclohexadiene introduces steric effects that may hinder [4+2] cycloaddition reactions compared to unsubstituted cyclohexadienes.
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective methods to introduce the ethyl group without side reactions remains a challenge.
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Stability Studies: Investigating the compound’s behavior in non-polar solvents could reveal alternative isomerization pathways.
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Applications: Potential uses in polymer chemistry (as a diene monomer) or catalysis warrant exploration.
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